6-[(4-chlorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine 6-[(4-chlorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.: 1040654-28-1
VCID: VC11944380
InChI: InChI=1S/C19H18ClN3O3S/c1-26-17-5-3-2-4-15(17)12-21-18-10-11-19(23-22-18)27(24,25)13-14-6-8-16(20)9-7-14/h2-11H,12-13H2,1H3,(H,21,22)
SMILES: COC1=CC=CC=C1CNC2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl
Molecular Formula: C19H18ClN3O3S
Molecular Weight: 403.9 g/mol

6-[(4-chlorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine

CAS No.: 1040654-28-1

Cat. No.: VC11944380

Molecular Formula: C19H18ClN3O3S

Molecular Weight: 403.9 g/mol

* For research use only. Not for human or veterinary use.

6-[(4-chlorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine - 1040654-28-1

Specification

CAS No. 1040654-28-1
Molecular Formula C19H18ClN3O3S
Molecular Weight 403.9 g/mol
IUPAC Name 6-[(4-chlorophenyl)methylsulfonyl]-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine
Standard InChI InChI=1S/C19H18ClN3O3S/c1-26-17-5-3-2-4-15(17)12-21-18-10-11-19(23-22-18)27(24,25)13-14-6-8-16(20)9-7-14/h2-11H,12-13H2,1H3,(H,21,22)
Standard InChI Key FVBASUGSRRBSJT-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNC2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl
Canonical SMILES COC1=CC=CC=C1CNC2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Introduction

6-[(4-chlorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine is a complex organic compound that combines a pyridazine ring with a methanesulfonyl group and a chlorophenyl moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of drugs with specific biological activities.

Synthesis Methods

The synthesis of 6-[(4-chlorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine typically involves several steps:

  • Preparation of Intermediates: The synthesis may start with the preparation of (4-chlorophenyl)methanesulfonyl chloride, which can be reacted with a pyridazine derivative under basic conditions.

  • Attachment of the 2-Methoxyphenylmethyl Group: The pyridazine derivative is then reacted with a 2-methoxyphenylmethylamine or its equivalent to form the final product.

Potential Applications

This compound may exhibit biological activities due to its structural features, which could be beneficial in various therapeutic areas:

  • Antimicrobial Activity: Sulfonamides are known for their antimicrobial properties, and the incorporation of a pyridazine ring may enhance these effects.

  • Anticancer Activity: The presence of a chlorophenyl group and a methanesulfonyl group could contribute to potential anticancer properties by interacting with specific molecular targets.

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